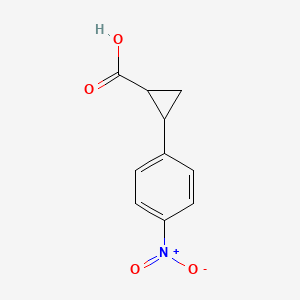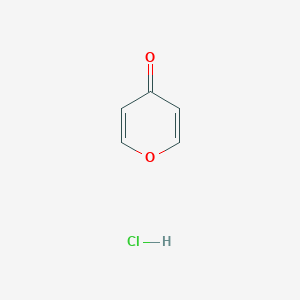![molecular formula C20H11I3 B3301500 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-13-9](/img/structure/B3301500.png)
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Descripción general
Descripción
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene is a chemical compound with the molecular formula C20H11I3. It is known for its unique structure, which includes three iodine atoms attached to a triptycene framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves the iodination of a triptycene precursor. One common method includes the use of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce iodine atoms at the desired positions on the triptycene molecule. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove iodine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to modified triptycene structures with altered electronic properties.
Aplicaciones Científicas De Investigación
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with molecular targets through its iodine atoms and triptycene framework. The iodine atoms can participate in halogen bonding, while the triptycene structure provides a rigid and stable platform for molecular interactions. These properties enable the compound to interact with various biological and chemical targets, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6,14-Triiodotriptycene: A closely related compound with similar iodine substitution but without the dihydro modification.
2,6,14-Tribromotriptycene: Similar structure with bromine atoms instead of iodine.
2,6,14-Trichlorotriptycene: Similar structure with chlorine atoms instead of iodine.
Uniqueness
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties compared to its bromine and chlorine analogs. The dihydro modification also adds to its uniqueness by altering the compound’s reactivity and stability .
Propiedades
IUPAC Name |
4,11,17-triiodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11I3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYXYJXUUVRGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3C4=C(C2C5=C3C=C(C=C5)I)C=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)









